Isoviolastyrene
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Overview
Description
Isoviolastyrene is an organic compound that has garnered interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of isoviolastyrene typically involves several steps, including the preparation of precursor compounds and subsequent reactions to form the final product. One common method involves the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Isoviolastyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Isoviolastyrene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool to understand biological processes. In industry, this compound can be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of isoviolastyrene involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Isoviolastyrene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include other styrene derivatives or related organic molecules. By comparing their chemical structures, reactivity, and applications, researchers can better understand the distinct characteristics of this compound and its potential advantages in various fields.
Properties
CAS No. |
21148-33-4 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C17H18O3/c1-19-16-12-17(20-2)15(18)11-14(16)10-6-9-13-7-4-3-5-8-13/h3-9,11-12,18H,10H2,1-2H3/b9-6+ |
InChI Key |
BIOKFCCSNSUOLP-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CC=CC2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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